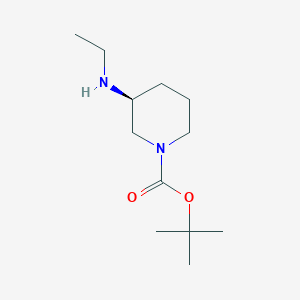

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethylamino group attached to the piperidine ring and a tert-butyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and allows for the formation of the ester without significant side reactions.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems . These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate, has also been reported to improve yields and safety .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: LiAlH4, NaBH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl benzoate

- tert-Butyl acetate

Uniqueness

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to other tert-butyl esters, this compound has enhanced stability and selectivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial production.

Biologische Aktivität

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of amino acids and piperidine derivatives. Its unique structure, which includes a piperidine ring and an ester functional group, suggests potential applications in medicinal chemistry, particularly for neurological and metabolic disorders. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H29N3O3 with a molecular weight of 299.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The presence of the piperidine ring is often associated with interactions at neurotransmitter receptors, potentially modulating pathways involved in mood regulation and cognitive function.

2. Anticonvulsant Activity

Studies have shown that related compounds can possess anticonvulsant properties. For instance, the structural similarity to known anticonvulsants suggests that this compound may also exhibit such effects through modulation of GABAergic or glutamatergic systems.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins could lead to significant biological implications, particularly in metabolic regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction: The compound may interact with various neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

- Enzyme Modulation: By inhibiting specific enzymes, the compound could alter metabolic pathways, contributing to its pharmacological profile.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally similar compounds. For example:

- Study on Anticonvulsant Properties: A study demonstrated that certain piperidine derivatives exhibited significant anticonvulsant activity in animal models, suggesting that this compound could have similar effects .

- Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tryptophan | Indole ring | Precursor to serotonin; involved in mood regulation. |

| L-Dopa | Catecholamine | Used in Parkinson's disease treatment; dopamine precursor. |

| Gabapentin | Cyclohexane ring | Anticonvulsant; modulates neurotransmitter release. |

The distinct combination of piperidine and amino acid structures in this compound may offer unique pharmacological properties compared to these other compounds.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.